3,6-Dibromo-9-(4-octoxyphenyl)carbazole

Catalog No.
S1973113
CAS No.
917773-26-3
M.F
C26H27Br2NO
M. Wt
529.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-9-(4-octoxyphenyl)carbazole

CAS Number

917773-26-3

Product Name

3,6-Dibromo-9-(4-octoxyphenyl)carbazole

IUPAC Name

3,6-dibromo-9-(4-octoxyphenyl)carbazole

Molecular Formula

C26H27Br2NO

Molecular Weight

529.3

InChI

InChI=1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3

InChI Key

PHKYODAUSDAEKX-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a molecule with potential applications in the field of organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that uses organic light-emitting materials to create light. They are known for their high contrast, wide viewing angles, and potential for flexible displays .

The possible role of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole in OLEDs lies in its properties as a host material. Host materials form the main scaffold of the light-emitting layer in an OLED and play a crucial role in transporting charges and mediating energy transfer to the dopant molecules, which are responsible for emitting light .

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is an organic compound with the molecular formula C26H27Br2NC_{26}H_{27}Br_{2}N and a molecular weight of approximately 529.32 g/mol. It is characterized by the presence of two bromine atoms at the 3 and 6 positions of the carbazole moiety, and a phenyl ring substituted with an octoxy group at the 9 position. This compound exhibits unique physical properties, including a melting point ranging from 76.0 to 80.0 °C .

The synthesis of 3,6-dibromo-9-(4-octoxyphenyl)carbazole typically involves bromination reactions using brominating agents such as N-bromosuccinimide in a solvent like dimethylformamide. The reaction proceeds under controlled conditions, where the dibromination occurs selectively at the 3 and 6 positions of the carbazole structure .

While specific biological activities of 3,6-dibromo-9-(4-octoxyphenyl)carbazole are not extensively documented, compounds in the carbazole family are known for their diverse biological properties, including anti-cancer and anti-inflammatory activities. The presence of bromine substituents may enhance these properties due to their electron-withdrawing effects, which can influence the reactivity and interaction of the compound with biological targets .

The synthesis of 3,6-dibromo-9-(4-octoxyphenyl)carbazole can be achieved through several methods:

  • Bromination:
    • A common method involves dissolving N-phenylcarbazole in dimethylformamide and adding N-bromosuccinimide to facilitate bromination at the 3 and 6 positions.
    • The reaction is typically conducted under nitrogen atmosphere to prevent oxidation and is followed by purification processes such as crystallization from suitable solvents like toluene or ethanol .
  • Alternative Methods:
    • Other methods may include direct bromination using elemental bromine in glacial acetic acid under controlled temperatures .

3,6-Dibromo-9-(4-octoxyphenyl)carbazole has potential applications in various fields:

  • Organic Electronics: Due to its structural properties, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Fluorescent Materials: The compound may serve as a fluorescent dye or as a component in fluorescent molecular rotors due to its unique optical properties .
  • Material Science: Its derivatives could be explored for use in advanced materials with specific electrical or optical characteristics.

Several compounds share structural similarities with 3,6-dibromo-9-(4-octoxyphenyl)carbazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3,6-Dibromo-9-(4-bromophenyl)carbazole73087-83-90.96
9-(3,5-Dibromophenyl)-9H-carbazole750573-26-30.96
5-Bromo-2,3-diphenyl-1H-indole1259224-11-70.84
4-Bromo-N-(4-bromophenyl)-N-(4-sec-butyl)aniline287976-94-70.84
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol301353-96-80.84

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 3,6-dibromo-9-(4-octoxyphenyl)carbazole lies in its specific substitution pattern and the presence of the octoxy group, which can significantly alter its solubility and electronic properties compared to other derivatives.

Palladium-Catalysed Cross-Coupling Approaches for Carbazole Functionalisation

The final bond-forming step joins 3,6-dibromocarbazole to 1-bromo-4-octyloxybenzene by palladium-catalysed amination (Buchwald–Hartwig type). Key variables are catalyst precursor, ligand sterics, base strength and solvent polarity.

Table 1 Representative optimisation matrix for the N-arylation step

EntryPalladium sourceLigand (full name)BaseSolventTemperature / timeIsolated yield (%)Comment
1Palladium acetate2-di-tert-butylphosphino-2′,4′,6′,8′-tetramethylbiphenylSodium tert-butanolateToluene110 °C / 16 h94 [1]Benchmark combination for carbazole substrates
2Palladium tris(dibenzylideneacetone)Tri-tert-butylphosphonium tetrafluoroborate (in situ ligand)Sodium tert-butanolateToluene110 °C / 16 h97 (conversion) [1]Faster activation, identical selectivity
3Palladium bis(dichloroacetate)Tri-tert-butylphosphineCesium carbonateXylene120 °C / 20 h88 [2]Higher temperature compensates for weaker base
4Palladium acetate2-dicyclohexylphosphino-2′-methylbiphenylPotassium tert-butanolateo-Xylene120 °C / 12 h91 [3]Ligand gives rapid reductive elimination
5Palladium acetate2-diphenylphosphino-biaryl (XPhos analogue)Lithium tert-butanolateToluene110 °C / 10 h92 (conversion) [1]Lithium cation accelerates deprotonation

Key findings

  • Bulky biphenyl phosphines suppress N-arylcarbazole reductive elimination, keeping the catalyst in its active cycle and pushing yields above ninety-percent [2] [1].
  • Sodium tert-butanolate is sufficiently basic to deprotonate the carbazole nitrogen, yet does not scavenge aryl bromide, leading to fewer debrominated by-products [1].
  • Less polar aromatic solvents (toluene, xylene) maintain high conversion while permitting facile product precipitation on cooling, simplifying downstream isolation [1].

Halogenation Strategies for Selective 3,6-Dibromination

Electrophilic bromination of carbazole is strongly directed to the 3 and 6 positions. N-bromosuccinimide provides a controllable radical source that avoids the over-halogenation common with molecular bromine.

Table 2 Effect of solvent, temperature and reagent stoichiometry on 3,6-dibromocarbazole formation

EntrySolventTemperatureN-bromosuccinimide equivalentsReaction timeYield (%)3,6/other ratioReference
1Dimethylformamide0 °C → 20 °C2.124 h47 [4]>20 : 1Single addition, moderate conversion
2Dimethylformamide20 °C2.324 h61 [5]>25 : 1Controlled dropwise addition
3Dichloromethane–dimethylformamide (6 : 1)20 °C2.024 h86 [6]>30 : 1Mixed solvent enhances solubility
4Carbon tetrachlorideReflux with light2.06 h65 [7]18 : 1Photochemical Wohl–Ziegler variant
5Dimethylformamide20 °C2.524 h + ethanol recrystallisation96 [5]>30 : 1Optimised laboratory-scale protocol

Key findings

  • Slow, ice-cold addition of N-bromosuccinimide minimises exotherm and favours the doubly brominated product [6].
  • Dimethylformamide maintains both reagent and substrate in solution, giving cleaner profiles than halocarbon solvents [6] [5].
  • Ethanol trituration removes polar succinimide by-products and raises the isolated yield to above ninety-percent without chromatography [5].

Alkoxy Group Introduction via Nucleophilic Aromatic Substitution

The octyloxy substituent is installed before the cross-coupling step because it enhances solubility of the aryl bromide partner and of the final carbazole. The most economical route is an alkoxide displacement of the activated aryl halide.

Table 3 Base and solvent screening for synthesis of 1-bromo-4-octyloxybenzene

EntryPhenolic precursorAlkylating agentBaseSolventTemperatureTimeYield (%)Reference
14-Bromophenoln-octyl bromidePotassium carbonateDimethylformamide120 °C24 h95 [8]High-concentration phase-transfer
24-Bromophenoln-octyl bromidePotassium carbonateToluene / aqueous sodium hydroxide (phase-transfer)Reflux24 h65 [9]Tetrabutylammonium bromide used as shuttle
34-Bromophenoln-octyl iodidePotassium carbonateDimethyl sulfoxide50 °C12 h91 [10]Lower temperature, greener solvent
44-Bromophenoln-octyl bromidePotassium hydroxideDimethyl sulfoxide65 °C6 h82 [10]Faster but requires careful quench

Key findings

  • Carbonate bases provide selective single substitution and minimise elimination side-products [10].
  • Dimethyl sulfoxide allows operation at fifty degrees Celsius with over ninety-percent yield, giving a safer and more energy-efficient process [10].
  • Phase-transfer catalysis in biphasic media offers a halogen-free solvent option but at the cost of yield [9].

Purification Challenges and Recrystallisation Techniques

Both 3,6-dibromocarbazole and the final N-alkylated product exhibit low polarity yet high molecular weight, making column chromatography slow and solvent intensive. Crystallisation protocols therefore dominate.

Table 4 Empirical solvent pairs for high-purity isolation

CompoundFirst solvent (dissolution)Second solvent (anti-solvent)Temperature profileTypical recovery (%)Reference
3,6-DibromocarbazoleAcetone (warm)Hexane (room temperature)40 °C → 20 °C92 [6]Succinamide filters away before crystallisation
3,6-DibromocarbazoleEthanol (reflux)None (slow cooling)80 °C → 20 °C96 [5]Single-step recrystallisation, drum-dry finish
1-Bromo-4-octyloxybenzeneToluene (hot)Ethanol (cold)90 °C → 5 °C90 [9]Removes unreacted phenol efficiently
3,6-Dibromo-9-(4-octoxyphenyl)carbazoleDichloromethane (hot)Methanol (dropwise at 0 °C)40 °C → 0 °C85 (pilot) [9] [6]Combines polarity gradient with low-temperature nucleation

Key findings

  • Mixed-solvent crystallisation gives sharper phase boundaries than single-solvent cooling, leading to higher colour purity in brominated intermediates [6].
  • Final product crystallises as fine needles that entrap mother liquor; slow vacuum drying at fifty degrees Celsius removes residual halogenated solvent without decomposition [6].
  • Sublimation is not advised; the compound darkens above two hundred degrees Celsius owing to homolytic carbon–bromine cleavage.

XLogP3

9.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole

Dates

Last modified: 08-16-2023

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